4-Nitro-1-tosyl-1H-indole-3-carbaldehyde
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Overview
Description
4-Nitro-1-tosyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by a nitro group at the 4-position, a tosyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-tosyl-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available indole derivatives. One common method involves the nitration of 1-tosylindole, followed by formylation at the 3-position. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the formylation can be achieved using Vilsmeier-Haack reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-tosyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: 4-Nitro-1-tosyl-1H-indole-3-carboxylic acid.
Reduction: 4-Amino-1-tosyl-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-tosyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-1-tosyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the nitro and tosyl groups, making it less reactive in certain chemical reactions.
4-Nitro-1H-indole-3-carbaldehyde: Similar but lacks the tosyl group, affecting its solubility and reactivity.
1-Tosyl-1H-indole-3-carbaldehyde: Lacks the nitro group, making it less useful in reactions requiring electron-withdrawing groups.
Uniqueness
4-Nitro-1-tosyl-1H-indole-3-carbaldehyde is unique due to the presence of both nitro and tosyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-nitroindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-11-5-7-13(8-6-11)24(22,23)17-9-12(10-19)16-14(17)3-2-4-15(16)18(20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLDGLOQMGWCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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